![molecular formula C20H6Br2N2Na2O9 B7797388 曙红B](/img/structure/B7797388.png)
曙红B
描述
Eosin B is a form of eosin, which is a dye compound . It is also known as 4, 5-dibromo-2, 7dinitro- fluorescein or 4′,5′-dibromo-2′,7′-dinitro-3-oxo-3Hspiro[2-benzofuran-1,9′-xanthene]-3′,6′ diolate . This form of Eosin B is an organic laser dye .
Synthesis Analysis
Eosin B is a versatile organic dye whose synthetic uses are expanding at a significant rate . It is used in the Harris stain for Negri bodies . Eosin B was trapped inside liposomal nanocarriers by a thin layer hydration method for efficacy and safety improvement .Molecular Structure Analysis
Eosin B has a molecular weight of 624.08 . Its chemical name is 4, 5-dibromo-2, 7dinitro- fluorescein or 4′,5′-dibromo-2′,7′-dinitro-3-oxo-3Hspiro[2-benzofuran-1,9′-xanthene]-3′,6′ diolate .Chemical Reactions Analysis
Eosin B’s uses are expanding significantly in photocatalysis . It is proposed to reduce the N–O bond of 43 generating the corresponding alkoxide anion and N -centred imine radical (I), which, in turn, fragments opening the cyclobutyl ring to form a cyano-functionality and a primary alkyl radical (II) .Physical And Chemical Properties Analysis
Eosin B is a brownish-green powder . It is soluble in ethanol but insoluble in water . It has an absorbance peak at 196 nm .科学研究应用
抗疟疾药:曙红B作为一种有效的抑制剂,对各种耐药性恶性疟原虫菌株都有作用,其机制包括破坏细胞膜、改变细胞器和酶抑制。由于其独特的作用方式和与其他化合物无交叉耐药性,为抗疟疾药物开发提供了新途径 (Massimine 等人,2006).
光催化降解:曙红B可在钴掺杂氧化铁的作用下进行光催化降解。该工艺可有效降解溶液中的曙红B,声光解法是最佳方法 (Sharfalddin 等人,2016).
蛋白质估算:曙红B用于估算亚微克数量的蛋白质,它提高了灵敏度,且生物体液中常见物质的干扰最小 (Waheed 和 Gupta,2000).
与人血清白蛋白的相互作用:曙红B与人血清白蛋白的结合已得到研究,揭示了其相互作用机制、对蛋白质构象的影响以及在药物递送系统中的潜在应用 (Yang 等人,2011).
有机合成中的光氧化还原催化:曙红Y是曙红B的同类物,用作有机合成中的光氧化还原催化剂,提供了一种低成本且易得的传统催化剂替代品 (Hari 和 König,2014).
疟疾研究中的代谢组学调查:曙红B对恶性疟原虫配子体的作用已使用基于 NMR 的代谢组学进行了研究,揭示了其作为配子体杀灭剂的潜力以及对各种生化途径的影响 (Tafreshi 等人,2019).
抑制溶血:曙红B已被发现可抑制吩噻嗪或三环胺诱导的溶血,表明其在治疗某些类型的溶血性贫血中具有潜在用途 (Baur,1973).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYTYUGGVBYJHE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br2N2Na2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889350 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4,5-dibromo-2,7-dinitro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
CAS RN |
548-24-3 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。